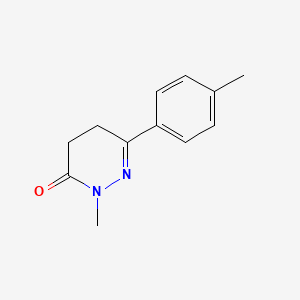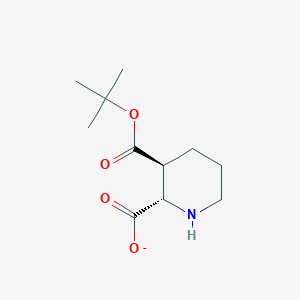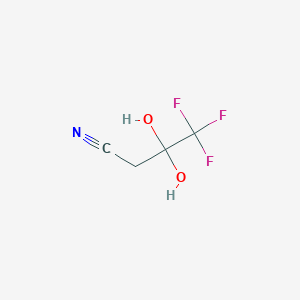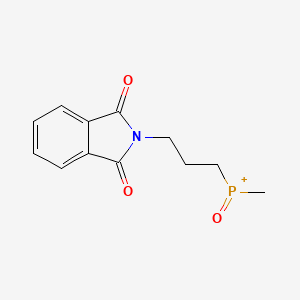
Agn-PC-0nhkma
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nhkma is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nhkma typically involves a series of well-defined chemical reactions. One common method includes the use of silver nitrate as a precursor, with hydrogen peroxide acting as a reducing agent. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of this compound with the desired properties .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely monitored and controlled. The use of advanced techniques such as microfluidics and co-precipitation methods can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0nhkma undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique chemical structure, which allows it to interact with a wide range of reagents.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide, ammonia, and polyvinylpyrrolidone. The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reduction of this compound with hydrogen peroxide can yield silver nanoparticles, which have various applications in medicine and industry .
Scientific Research Applications
Agn-PC-0nhkma has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, this compound is studied for its potential antimicrobial properties, making it a candidate for use in antibacterial coatings and treatments .
In medicine, this compound is being explored for its potential use in cancer therapy. Its ability to generate reactive oxygen species can be harnessed to target and kill cancer cells. Additionally, this compound is used in the development of diagnostic tools and imaging agents .
In industry, this compound is utilized in the production of advanced materials, such as conductive inks and coatings. Its unique properties make it suitable for use in various industrial applications, including electronics and nanotechnology .
Mechanism of Action
The mechanism of action of Agn-PC-0nhkma involves its interaction with cellular components and molecular pathways. In biological systems, this compound can generate reactive oxygen species, which can induce oxidative stress and damage cellular structures. This property is particularly useful in cancer therapy, where the compound can selectively target and kill cancer cells .
At the molecular level, this compound interacts with various proteins and enzymes, disrupting their normal functions and leading to cell death. The compound’s ability to penetrate cell membranes and accumulate within cells further enhances its therapeutic potential .
Comparison with Similar Compounds
Agn-PC-0nhkma can be compared with other similar compounds, such as decursin and decursinol angelate, which are also known for their biological activities.
List of Similar Compounds:- Decursin
- Decursinol angelate
- Nodakenin
- Nodakentin
Properties
CAS No. |
410541-93-4 |
|---|---|
Molecular Formula |
C12H13NO3P+ |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl-methyl-oxophosphanium |
InChI |
InChI=1S/C12H13NO3P/c1-17(16)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3/q+1 |
InChI Key |
XCBKVOLACQAQRD-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


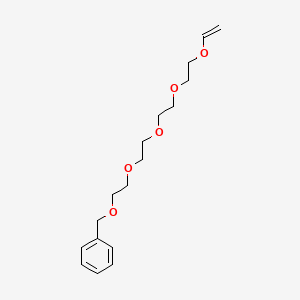
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
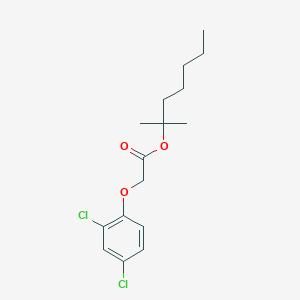
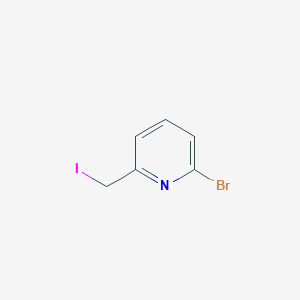
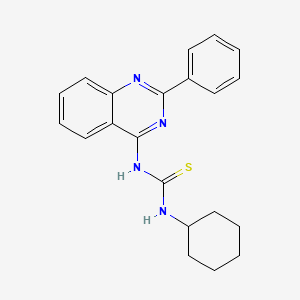
![2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-](/img/structure/B14245855.png)
![N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide](/img/structure/B14245863.png)
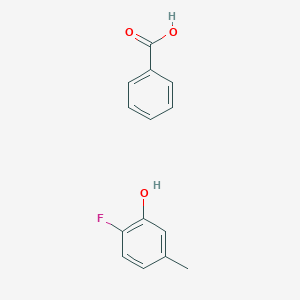
![3-[(1S)-1,2-Dihydroxyethyl]benzonitrile](/img/structure/B14245869.png)
